molecular formula C15H13ClN6O B2734845 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 951483-18-4

1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2734845
CAS No.: 951483-18-4
M. Wt: 328.76
InChI Key: NNCIYLZNTWNWBW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic urea derivative featuring a 2-chlorophenyl group and a tetrazole-containing benzyl moiety. The compound combines a urea backbone with a tetrazole ring, a structural motif known for its metabolic stability and hydrogen-bonding capacity, which is critical in drug design. The 2-chlorophenyl group may enhance lipophilicity and influence steric interactions compared to para-substituted analogs, while the tetrazole ring could contribute to binding interactions in biological targets .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCIYLZNTWNWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This paper examines its pharmacological properties, particularly its antibacterial, antifungal, and enzyme inhibition capabilities. Various studies have explored the interactions of this compound with biological systems, providing insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5OC_{16}H_{16}ClN_5O, with a molecular weight of approximately 335.79 g/mol. The structure features a chlorophenyl group and a tetrazole moiety, which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC16H16ClN5OC_{16}H_{16}ClN_5O
Molecular Weight335.79 g/mol
Melting PointNot available
SolubilityNot specified

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to tetrazole derivatives. For instance, derivatives similar to This compound demonstrated significant inhibitory effects against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

In vitro assays indicated that these compounds exhibit minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against standard bacterial strains . This suggests that the tetrazole moiety enhances the antibacterial activity of the urea derivative.

Antifungal Activity

The compound's antifungal potential has also been explored. Similar tetrazole-containing compounds showed promising results against fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard protocols, revealing effective inhibition at concentrations comparable to established antifungal agents .

Enzyme Inhibition

One of the notable pharmacological activities of This compound is its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibition against AChE with IC50 values significantly lower than standard inhibitors.
  • Urease : The compound exhibited potent urease inhibition with IC50 values ranging from 1.13 to 6.28 µM across various studies .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of tetrazole derivatives, This compound was tested against clinical isolates. The results indicated that it was effective against resistant strains of S. aureus, demonstrating an MIC of 8 µg/mL .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of tetrazole derivatives found that this compound effectively inhibited urease and AChE. The study reported IC50 values comparable to or better than existing treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl-Urea Moiety

A. 1-(4-Fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (BC06688)

  • Structure : Differs by the substitution of the 2-chlorophenyl group with a 4-fluorophenyl group.
  • Molecular Formula : C₁₅H₁₃FN₆O (vs. C₁₅H₁₂ClN₆O for the target compound).
  • Molecular Weight : 312.30 g/mol (vs. ~327.74 g/mol for the target, accounting for Cl vs. F).
  • Key Data : Priced at $8–$10 per gram (research-grade), indicating commercial availability for pharmacological studies .

B. 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea (Compound 2k)

  • Structure : Incorporates a thiazolyl-piperazine extension and additional aromatic groups.
  • Molecular Weight : 762.2 g/mol (ESI-MS).
  • Physicochemical Data : Melting point 194–195°C; elemental analysis (C: 58.25%, H: 4.45%, N: 12.92%) aligns with calculated values .
  • Significance : The piperazine-thiazole moiety may enhance solubility or target affinity compared to simpler urea-tetrazole analogs.
Tetrazole-Urea Derivatives with Trifluoromethyl Groups
  • Representative Compounds : 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives ().
  • Key Features :
    • Melting Points : 180–220°C (indicative of crystalline stability).
    • Analytical Data : Confirmed via ¹H-NMR (δ 7.15–8.98 ppm for aromatic/tetrazole protons) and LC-MS .
  • Comparison : The trifluoromethyl group increases electronegativity and may improve membrane permeability relative to chloro/fluoro-substituted analogs.
Enzyme-Targeting Urea Derivatives

A. AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea)

  • Structure : Substitutes the tetrazole-benzyl group with a benzoyl moiety.
  • Biological Activity : Inhibits glycogen phosphorylase via allosteric binding (PDB complexes 2QN1/2QN2), suggesting urea derivatives’ versatility in enzyme modulation .

B. DMPI and CDFII (Indole-Piperidine Ureas)

  • Structure : Feature indole and piperidine groups instead of tetrazole.
  • Activity : Synergize with carbapenems against methicillin-resistant S. aureus (MRSA), highlighting urea’s role in antimicrobial scaffolds .

Structural and Functional Analysis

Table 1: Comparative Data for Key Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound C₁₅H₁₂ClN₆O ~327.74 2-Chlorophenyl, tetrazole-benzyl N/A Inference from analogs
BC06688 C₁₅H₁₃FN₆O 312.30 4-Fluorophenyl, tetrazole-benzyl N/A Research chemical
Compound 2k C₃₇H₃₄Cl₂FN₇O₄S 762.20 Thiazolyl-piperazine, chloro-fluorophenyl 194–195 Not specified
Trifluoromethyl Urea C₁₆H₁₂F₃N₅O ~347.29 Trifluoromethyl, tetrazole 180–220 Structural studies
AVE#21 C₁₅H₁₂ClFN₂O₃ 334.72 2-Chloro-4-fluorobenzoyl, methoxyphenyl N/A Glycogen phosphorylase inhibitor
Key Observations:

Substituent Effects: Chloro vs. Tetrazole vs. Thiazole/Piperazine: Compound 2k’s extended structure demonstrates how heterocyclic additions modulate molecular weight and complexity, possibly enhancing target selectivity .

Biological Relevance :

  • Urea-tetrazole hybrids (e.g., BC06688) are favored in drug discovery for their balanced lipophilicity and hydrogen-bonding capacity.
  • Enzyme inhibitors like AVE#21 underscore the urea scaffold’s adaptability in allosteric modulation .

Q & A

Q. What are the key considerations for synthesizing 1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea?

The synthesis typically involves multi-step routes, including nucleophilic substitution of the chloro group and coupling of the tetrazole moiety. Critical parameters include:

  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
  • Reaction conditions : Anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to prevent side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR (¹H/¹³C for structural elucidation), HRMS (exact mass confirmation), and IR (functional group identification, e.g., urea C=O stretch at ~1650 cm⁻¹) is recommended. For example:

  • ¹H NMR : Peaks near δ 7.2–8.1 ppm indicate aromatic protons from the chlorophenyl and tetrazole-phenyl groups.
  • MS/MS fragmentation : Cleavage of the urea bond (m/z ~120–150) and tetrazole-methyl group (m/z ~160–180) provides structural confirmation .

Q. How can researchers ensure purity and stability during storage?

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the urea/tetrazole moieties .

Advanced Research Questions

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents on the chlorophenyl (e.g., electron-withdrawing groups) or tetrazole-methyl linker (e.g., alkyl vs. aryl substitutions).
  • Biological assays : Test against target enzymes (e.g., viral proteases) using fluorescence-based activity assays. For example, highlights urea derivatives as SARS-CoV-2 Mpro inhibitors .

Q. How can molecular docking and dynamics resolve mechanistic ambiguities?

  • Docking : Use AutoDock Vina to model interactions between the urea carbonyl and protease active sites (e.g., SARS-CoV-2 Mpro His41/Cys145).
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal growth : Slow vapor diffusion (e.g., ether into DCM solution) to obtain diffraction-quality crystals.
  • Refinement : SHELXL is preferred for small-molecule refinement; twin detection and high-resolution data (≤1.0 Å) improve accuracy. notes SHELXL’s robustness for handling twinned data .

Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be reconciled?

  • DFT calculations (Gaussian) : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts for comparison.
  • Experimental validation : Variable-temperature NMR to assess conformational flexibility (e.g., urea rotamers) .

Q. What advanced assays evaluate biological activity in complex matrices?

  • Cellular uptake studies : LC-MS/MS quantification in cell lysates after incubation (e.g., HEK293 cells).
  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intracellular targets .

Q. How do researchers optimize synthetic yields for scale-up?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • Flow chemistry : Continuous reactors improve reproducibility for sensitive intermediates (e.g., tetrazole formation) .

Q. What computational tools predict metabolic stability or toxicity?

  • ADMET prediction (SwissADME) : Assess bioavailability, CYP450 inhibition, and LogP values.
  • Metabolite ID (GNPS) : Compare HRMS/MS data with libraries to identify oxidation or hydrolysis products .

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